molecular formula C16H16O4 B269350 Phenyl 4-(2-methoxyethoxy)benzoate

Phenyl 4-(2-methoxyethoxy)benzoate

Cat. No. B269350
M. Wt: 272.29 g/mol
InChI Key: RRACKSGLDTWCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-(2-methoxyethoxy)benzoate, also known as PMB, is a chemical compound used in various scientific research applications. It belongs to the class of benzophenone derivatives and is often used as a photoinitiator in polymer chemistry. PMB is known for its unique properties, including its ability to absorb ultraviolet light and initiate polymerization reactions.

Mechanism of Action

Phenyl 4-(2-methoxyethoxy)benzoate works by absorbing ultraviolet light and initiating polymerization reactions. When exposed to UV light, Phenyl 4-(2-methoxyethoxy)benzoate undergoes a photochemical reaction that produces free radicals. These free radicals then initiate the polymerization of monomers, resulting in the formation of a polymer network.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phenyl 4-(2-methoxyethoxy)benzoate. However, studies have shown that it is relatively non-toxic and has low levels of skin irritation. Phenyl 4-(2-methoxyethoxy)benzoate has also been shown to have minimal impact on the environment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Phenyl 4-(2-methoxyethoxy)benzoate as a photoinitiator is its ability to absorb UV light efficiently, resulting in fast and efficient polymerization reactions. Additionally, Phenyl 4-(2-methoxyethoxy)benzoate is stable and has a long shelf life, making it a reliable reagent for lab experiments. However, Phenyl 4-(2-methoxyethoxy)benzoate has some limitations, including its high cost and limited solubility in some solvents.

Future Directions

There are several future directions for research on Phenyl 4-(2-methoxyethoxy)benzoate, including its use in the development of new materials for various applications. Phenyl 4-(2-methoxyethoxy)benzoate can also be further optimized for use in photodynamic therapy for cancer treatment. Additionally, there is potential for the development of new synthesis methods for Phenyl 4-(2-methoxyethoxy)benzoate that are more efficient and cost-effective.
In conclusion, Phenyl 4-(2-methoxyethoxy)benzoate is an important chemical compound with numerous scientific research applications. Its unique properties make it a valuable reagent in polymer chemistry and organic synthesis. While there is limited information available on its biochemical and physiological effects, Phenyl 4-(2-methoxyethoxy)benzoate has been shown to be relatively non-toxic and have minimal impact on the environment. Further research on Phenyl 4-(2-methoxyethoxy)benzoate is needed to fully explore its potential applications and optimize its use in various fields.

Synthesis Methods

The synthesis of Phenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 4-hydroxybenzoic acid with methoxyethanol and thionyl chloride. The resulting product is then treated with phenyl magnesium bromide to yield Phenyl 4-(2-methoxyethoxy)benzoate. This synthesis method has been extensively studied and optimized for high yields and purity.

Scientific Research Applications

Phenyl 4-(2-methoxyethoxy)benzoate has numerous scientific research applications, including its use as a photoinitiator in polymer chemistry. It is commonly used in the production of dental composites, adhesives, and coatings. Phenyl 4-(2-methoxyethoxy)benzoate is also used in the synthesis of various organic compounds and as a reagent in organic chemistry. Additionally, Phenyl 4-(2-methoxyethoxy)benzoate has been studied for its potential use in photodynamic therapy for cancer treatment.

properties

Product Name

Phenyl 4-(2-methoxyethoxy)benzoate

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

phenyl 4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C16H16O4/c1-18-11-12-19-14-9-7-13(8-10-14)16(17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

RRACKSGLDTWCNJ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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